Tetramethyl cyclobutane-1,1,2,2-tetracarboxylate

Description

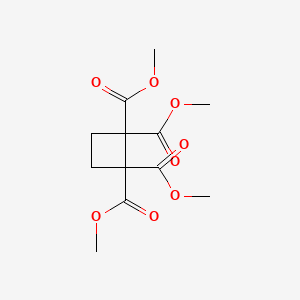

Structure

3D Structure

Properties

IUPAC Name |

tetramethyl cyclobutane-1,1,2,2-tetracarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O8/c1-17-7(13)11(8(14)18-2)5-6-12(11,9(15)19-3)10(16)20-4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGICZKYPIVULCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1(C(=O)OC)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425016 | |

| Record name | 1,1,2,2-Cyclobutanetetracarboxylic acid, tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64374-98-7 | |

| Record name | 1,1,2,2-Cyclobutanetetracarboxylic acid, tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Isomerism, and Stereochemical Aspects of Tetramethyl Cyclobutane 1,1,2,2 Tetracarboxylate

Precise IUPAC Nomenclature and Common Synonyms

The unequivocally recognized name for the compound under discussion, as stipulated by the International Union of Pure and Applied Chemistry (IUPAC), is tetramethyl cyclobutane-1,1,2,2-tetracarboxylate . nih.gov This systematic name precisely describes the molecular structure, indicating a cyclobutane (B1203170) ring as the core. The locants "1,1,2,2" specify that the four carboxylate groups are attached to the first and second carbon atoms of this ring, with two on each carbon. The "tetramethyl" prefix clarifies that these carboxylate groups are esterified with methyl groups.

In scientific literature and chemical databases, several synonyms are used interchangeably to refer to this compound. These include 1,1,2,2-Cyclobutanetetracarboxylic acid, tetramethyl ester and Tetramethyl 1,1,2,2-cyclobutanetetracarboxylate . nih.govparchem.com The Chemical Abstracts Service (CAS) has assigned the registry number 64374-98-7 to this specific chemical entity, which serves as a unique identifier. nih.govchemsrc.com

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Synonym | 1,1,2,2-Cyclobutanetetracarboxylic acid, tetramethyl ester |

| Synonym | Tetramethyl 1,1,2,2-cyclobutanetetracarboxylate |

| CAS Number | 64374-98-7 |

Positional Isomerism: Comparison with Tetramethyl Cyclobutane-1,2,3,4-tetracarboxylate

Positional isomerism arises when compounds have the same molecular formula but differ in the position of their functional groups on the carbon skeleton. A significant positional isomer of this compound is tetramethyl cyclobutane-1,2,3,4-tetracarboxylate . lookchem.comchemnet.com Both isomers share the molecular formula C₁₂H₁₆O₈, but the arrangement of the four methoxycarbonyl groups around the cyclobutane ring is distinct.

In the 1,1,2,2-isomer, the substituents are geminally and vicinally arranged, meaning they are on the same and adjacent carbon atoms, respectively. This clustering of bulky ester groups on two adjacent carbons leads to significant steric hindrance. In contrast, the 1,2,3,4-isomer has one methoxycarbonyl group on each of the four carbon atoms of the cyclobutane ring. lookchem.com This distribution of substituents results in a different spatial arrangement and, consequently, different physical and chemical properties.

| Feature | This compound | Tetramethyl cyclobutane-1,2,3,4-tetracarboxylate |

| Molecular Formula | C₁₂H₁₆O₈ | C₁₂H₁₆O₈ |

| Molar Mass | ~288.25 g/mol | ~288.25 g/mol |

| Substituent Positions | 1,1,2,2 | 1,2,3,4 |

| Arrangement | Geminal and Vicinal | Distributed |

| CAS Number | 64374-98-7 | 1032-95-7; 3999-67-5 |

Stereochemical Configurations and their Implications in Synthetic Design

The stereochemistry of cyclobutane derivatives is a critical aspect that influences their reactivity and potential applications. In this compound, the focus is on the relative orientation of the substituents on the two stereogenic centers, C1 and C2. However, due to the geminal disubstitution at both C1 and C2, the situation is simplified compared to its 1,2,3,4-isomer.

In synthetic design, controlling the stereochemistry during the formation of the cyclobutane ring is paramount. Cycloaddition reactions, such as the [2+2] dimerization of ketenes, are common methods for synthesizing tetrasubstituted cyclobutane rings. The stereochemical outcome of these reactions is often dictated by the geometry of the starting materials and the reaction conditions. The specific arrangement of the ester groups in the final product can influence its subsequent chemical transformations and the stereochemistry of any resulting products.

Chirality and Enantiomeric Considerations

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The presence of stereogenic centers is a common, but not sufficient, condition for a molecule to be chiral.

In the case of This compound , the molecule possesses two substituted carbon atoms (C1 and C2). However, due to the presence of a plane of symmetry that bisects the C1-C2 bond and the C3-C4 bond, the molecule as a whole is achiral. This internal symmetry means that the molecule is a meso compound and does not have an enantiomer.

Conversely, the positional isomer, tetramethyl cyclobutane-1,2,3,4-tetracarboxylate , can exist as multiple stereoisomers, some of which are chiral. stackexchange.com For example, certain cis/trans arrangements of the four substituents can eliminate all planes of symmetry and centers of inversion, leading to the existence of enantiomeric pairs. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter in these chiral isomers. stackexchange.com The stereoisomerism of 1,2,3,4-tetramethylcyclobutane, a related parent structure, illustrates the complexity where both chiral (R/S assignments) and achiral (meso) forms exist depending on the methyl group orientations. stackexchange.com

The absence of chirality in this compound simplifies its synthesis and purification, as there is no need to resolve enantiomers. However, this also means it cannot be used in applications that require a specific enantiomeric form, such as in certain areas of asymmetric catalysis or as a chiral building block in the synthesis of complex molecules.

Synthetic Methodologies for Tetramethyl Cyclobutane 1,1,2,2 Tetracarboxylate

Photochemical Cycloaddition Strategies

Photochemical [2+2] cycloaddition is a powerful and direct method for synthesizing cyclobutane (B1203170) rings by leveraging the energy of light to form two new sigma bonds from two double bonds. researchgate.netnih.gov This approach is particularly useful for creating tetrasubstituted cyclobutanes, which are core components in many complex molecules. nih.govchemrxiv.org

Intermolecular [2+2] Cycloaddition of Unsaturated Esters (e.g., Dimethyl Fumarate)

The intermolecular [2+2] photodimerization of unsaturated esters, such as dimethyl fumarate, represents a classic strategy for the synthesis of tetrasubstituted cyclobutane tetracarboxylates. In this type of reaction, two molecules of the alkene react upon photoexcitation to form a cyclobutane ring. nih.gov While this specific reaction yields isomers of the title compound (namely, tetramethyl cyclobutane-1,2,3,4-tetracarboxylate), it exemplifies the core principles of using photochemical methods to construct this class of compounds. The reaction involves the direct addition of the two double bonds from separate ester molecules to form the cyclobutane adduct. nsf.gov

Dimethyl fumarate is an α,β-unsaturated carboxylic ester that can undergo such cycloaddition reactions. mdpi.com The process is typically initiated by irradiating a solution of the ester with UV light, often in the presence of a photosensitizer. researchgate.net The reaction proceeds to form various stereoisomers of the cyclobutane product, with the distribution depending heavily on the reaction conditions.

Mechanism and Photophysical Considerations

The mechanism of a [2+2] photocycloaddition reaction is fundamentally different from thermally allowed cycloadditions. youtube.com The process is typically initiated by the absorption of a photon by one of the alkene molecules, promoting it to an excited singlet state. youtube.com For many α,β-unsaturated esters, this singlet state can undergo intersystem crossing (ISC) to a more stable and longer-lived triplet state. researchgate.net The reaction then proceeds via the triplet excited state. nih.gov

This triplet-sensitized pathway offers several advantages, including longer lifetimes to facilitate intermolecular reactions and the ability to use visible light with an appropriate sensitizer, which helps minimize side reactions. nih.gov The triplet mechanism involves a stepwise process where the excited ester forms an initial bond with a ground-state alkene molecule, creating a 1,4-biradical intermediate. youtube.comhiroshima-u.ac.jp This biradical then undergoes ring closure to form the final cyclobutane product. youtube.com The stability and conformation of this biradical intermediate are crucial in determining the stereochemical outcome of the reaction.

Alternatively, some reactions can proceed through a concerted mechanism from the excited singlet state, though the stepwise triplet pathway is common for enones and related unsaturated esters. youtube.com The choice of mechanism is influenced by the specific substrate and the presence of photosensitizers, which facilitate energy transfer to the reactant. rsc.org

Control of Regio- and Stereoselectivity in Photo-Induced Reactions

Achieving high regio- and stereoselectivity is a significant challenge in intermolecular [2+2] photocycloadditions. nih.govhiroshima-u.ac.jp The reaction of unsymmetrical alkenes can lead to "head-to-head" (HH) or "head-to-tail" (HT) regioisomers, while the relative orientation of the substituents gives rise to syn and anti stereoisomers. nih.gov

Several factors can be manipulated to control the selectivity of these reactions:

Photosensitizers : The choice of sensitizer can influence which reaction pathway is favored. For instance, chiral photosensitizers have been used to induce enantioselectivity in intramolecular cycloadditions by controlling the formation of the initial C-C bond, which is often the rate-limiting and selectivity-controlling step. rsc.org

Reaction Medium and Templates : Performing reactions in organized media, such as ionic liquids, has been shown to improve product yields and selectivity compared to standard organic solvents. nih.gov Supramolecular templates or scaffolds, like colloidal quantum dots, can pre-organize substrate molecules on their surface, enabling exceptional control over diastereoselectivity and regioselectivity. nih.govchemrxiv.org This strategy allows for the formation of specific isomers, including syn-head-to-tail products that are otherwise difficult to obtain. nih.gov

Lewis Acids : The addition of Lewis acids can catalyze [2+2] photocycloaddition reactions, sometimes enabling reactions that would otherwise be inefficient and influencing the stereochemical outcome. researchgate.net

The following table summarizes key strategies for controlling selectivity in [2+2] photocycloaddition reactions.

| Control Strategy | Mechanism of Action | Outcome |

| Chiral Photosensitizers | Induce asymmetry during the energy transfer or the formation of the first covalent bond. rsc.org | Enantioselective product formation. rsc.org |

| Quantum Dot Scaffolds | Substrate self-assembly on the quantum dot surface pre-organizes reactants. nih.govchemrxiv.org | High diastereoselectivity and tunable regioselectivity (HH vs. HT). nih.gov |

| Ionic Liquids | Act as an organized medium, potentially influencing the orientation of reactants. nih.gov | Improved yields and altered product ratios compared to conventional solvents. nih.gov |

| Lewis Acid Catalysis | Coordinates to the substrate, altering its electronic properties and steric environment. researchgate.net | Enhanced reaction rates and potential for enantioselective catalysis. researchgate.net |

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative pathway for constructing cyclobutane rings, avoiding the need for photochemical equipment and providing a powerful tool for oxidative cyclization reactions.

Oxidative Enolate Cyclization of Linear Precursors (e.g., Tetramethyl Butane-1,1,4,4-tetracarboxylate)

The synthesis of tetramethyl cyclobutane-1,1,2,2-tetracarboxylate can be achieved through the electrochemical oxidative cyclization of a linear precursor, tetramethyl butane-1,1,4,4-tetracarboxylate. thieme-connect.com This key step involves an anodic oxidation process where the precursor, in the presence of a mediator like sodium iodide, undergoes a 4-exo-tet cyclization.

The proposed mechanism involves the formation of an enolate from the linear tetra-ester. This enolate is then oxidized at the anode to generate a radical intermediate. The subsequent intramolecular radical cyclization forges the C-C bond that closes the four-membered ring, yielding the desired cyclobutane product. thieme-connect.com This electrochemical approach has been successfully demonstrated using inexpensive and scalable electrode materials such as graphite for the anode and stainless steel for the cathode, avoiding the need for precious metal electrodes like platinum. researchgate.net

Process Optimization and Scale-Up in Continuous Flow Systems

While batch electrochemical synthesis is effective on a small scale, scaling up such processes presents challenges related to mass and heat transfer, inconsistent current distribution, and safety. thieme-connect.com Transitioning from a batch setup to a continuous flow system can overcome these limitations, enabling safer and more efficient production on a larger scale. thieme-connect.comresearchgate.net

A continuous flow electrochemical system for the synthesis of this compound has been developed, allowing for production on a scale greater than 100 grams in a single run. researchgate.net In this setup, a solution of the linear precursor (tetramethyl butane-1,1,4,4-tetracarboxylate) and sodium iodide in methanol (B129727) is continuously pumped through an electrochemical cell. thieme-connect.com This approach offers superior control over reaction parameters, leading to high yields and efficiency. The process has been scaled up to produce 120 g per run with an 85% yield for the cyclization step. thieme-connect.com

The table below compares the batch and continuous flow processes for this electrochemical cyclization.

| Parameter | Batch System | Continuous Flow System |

| Scale | ~1.5 g researchgate.net | >100 g per run researchgate.net |

| Yield | Good researchgate.net | 85% (on 120 g scale) thieme-connect.com |

| Electrodes | Platinum/Iron researchgate.net | Graphite/Stainless Steel thieme-connect.comresearchgate.net |

| Control | Limited mass/heat transfer thieme-connect.com | Excellent mass/heat transfer, uniform current thieme-connect.com |

| Safety | Potential for thermal runaway on a large scale. thieme-connect.com | Improved safety and operational robustness. researchgate.net |

| Throughput | Limited | Significantly higher, suitable for large-scale synthesis. thieme-connect.com |

The development of this scalable flow process demonstrates the viability of electrochemical methods for the practical synthesis of complex cyclobutane derivatives. thieme-connect.com

Role of Electrolytes and Solvent Systems in Electrochemical Efficiency

In the context of anodic oxidation for forming cyclobutane derivatives, the electrolyte acts as a charge carrier, enabling the flow of current necessary for the electrochemical transformation. The selection of the electrolyte is critical, as its components can influence the stability of the radical cations generated from the alkene precursors. Tetra-n-butylammonium hexafluorophosphate (NBu₄PF₆) is a commonly employed electrolyte in these systems. For instance, in the galvanostatic anodic oxidation of electron-rich olefins to yield cyclobutane derivatives, an optimized concentration of NBu₄PF₆ (e.g., 0.125 M) was found to be essential for achieving high product yields. acs.org The background experiments in such studies confirm that the application of electrical power, facilitated by the electrolyte, is crucial for the reaction to proceed. acs.org

The solvent system plays an equally important role. It must dissolve the substrates and the electrolyte while providing a suitable medium for the electrochemical reactions. The polarity and coordinating ability of the solvent can affect the reaction pathway and the stability of intermediates. Solvents such as acetonitrile (MeCN), dichloromethane (DCM), and 1,2-dichloroethane (DCE) are frequently examined for these transformations. acs.org The solubility of the starting materials in these solvents is a primary consideration; for example, certain substituted stilbene derivatives were found to be unproductive in electrochemical cycloadditions due to poor solubility in MeCN, DCE, and DCM. acs.org The choice of solvent can also impact the efficiency of related polymer gel electrolytes used in electrochemical applications, where solvents like propylene carbonate are used to promote ion migration. nih.gov

The interplay between the solvent and electrolyte system is fundamental to optimizing the electrochemical synthesis. The table below summarizes the parameters used in an optimized electrochemical [2+2] cycloaddition to produce a cyclobutane derivative, highlighting the specific roles of the chosen components.

Table 1: Optimized Parameters for Electrochemical Cyclobutane Synthesis

| Parameter | Component/Value | Role in Efficiency |

|---|---|---|

| Electrolyte | NBu₄PF₆ | Provides ionic conductivity; stabilizes intermediates. |

| Solvent | Acetonitrile (MeCN) | Dissolves substrate and electrolyte; provides reaction medium. |

| Concentration | 0.125 M | Optimized for charge transport and reaction kinetics. acs.org |

| Conditions | Galvanostatic (I = 10 mA) | Controls the rate of the electrochemical reaction. acs.org |

Ultimately, the efficiency of the electrochemical synthesis of this compound precursors hinges on the careful selection of an electrolyte and solvent system that maximizes substrate solubility, ensures efficient charge transport, and stabilizes the key radical cation intermediates that lead to the desired cyclobutane ring formation.

Alternative and Emerging Synthetic Routes

Beyond traditional methods, alternative and more advanced synthetic strategies are continuously being developed to access complex cyclobutane structures like this compound. These routes offer potential advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed [2+2] Cycloadditions

Transition metal catalysis represents a powerful strategy for constructing cyclobutane rings through [2+2] cycloaddition reactions. nih.govbaranlab.org This approach offers a milder alternative to thermal or photochemical methods and has significantly expanded the scope and efficiency of cyclobutane synthesis. nih.govwilliams.edu A wide array of transition metals, including ruthenium (Ru), cobalt (Co), nickel (Ni), rhodium (Rh), palladium (Pd), gold (Au), copper (Cu), and iron (Fe), have been utilized as catalysts. nih.govresearchgate.net

The general mechanism for many of these reactions involves the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to furnish the cyclobutane product. researchgate.net This stepwise, metal-mediated pathway allows for a high degree of control over the reaction. Advancements in catalysis, particularly in visible-light and transition metal catalysis, have enhanced the modes of [2+2] cycloaddition, leading to improved reaction efficiency and broader functional group compatibility. nih.gov

The choice of metal and ligands is crucial for the success of the cycloaddition. For example, specific ruthenium complexes have been shown to catalyze the [2+2] cycloaddition between bicyclic alkenes and alkynes. researchgate.net Similarly, copper and iron-catalyzed reactions have proven instrumental in the total synthesis of complex natural products containing densely substituted cyclobutane fragments. nih.gov These methods are particularly valuable for synthesizing highly substituted cyclobutanes, which would be challenging to access through direct cycloaddition of corresponding unsaturated carbonyl compounds. researchgate.net

Table 2: Transition Metals Used in Catalytic [2+2] Cycloadditions

| Transition Metal | Key Features/Applications |

|---|---|

| Ruthenium (Ru) | Catalyzes cycloadditions of bicyclic alkenes and alkynes; used in visible-light mediated reactions. researchgate.net |

| Copper (Cu) | Used in the synthesis of natural products with tetrasubstituted cyclobutane motifs. nih.gov |

| Iron (Fe) | Plays an important role in the total synthesis of meroterpenoids containing cyclobutane rings. nih.gov |

| Nickel (Ni) | Effects intramolecular [4+2] cycloadditions under mild conditions, tolerating ester functionality. williams.edu |

| Palladium (Pd) | Used in C-H arylation reactions on cyclobutane structures formed via cycloaddition. nih.gov |

Derivatization from Pre-Existing Cyclobutane Scaffolds

An alternative and highly effective strategy for obtaining this compound involves the chemical modification of a pre-existing cyclobutane core. This approach is particularly useful when the parent cyclobutane acid or anhydride is readily accessible through other means, such as the photodimerization of maleic anhydride derivatives. google.com

The core of this methodology is the derivatization of the carboxylic acid groups on a cyclobutane-1,1,2,2-tetracarboxylic acid scaffold. Esterification is the most direct and fundamental transformation for this purpose. The four carboxylic acid moieties can be converted into their corresponding methyl esters by reacting the tetracarboxylic acid with methanol in the presence of an acid catalyst. This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction to completion and achieve a high yield of the tetraester, a large excess of methanol is typically used.

The starting material, cyclobutane-1,1,2,2-tetracarboxylic acid, can itself be synthesized from its corresponding dianhydride. The hydrolysis of cyclobutane-1,2,3,4-tetracarboxylic dianhydride is a common final step to generate the tetracarboxylic acid, which can then be esterified. While many photochemical methods using maleic anhydride or fumarates yield the 1,2,3,4-substituted isomer, other routes can provide access to the 1,1,2,2-substituted scaffold necessary for derivatization into the target molecule. Functionalization of bicyclo[1.1.0]butanes (BCBs) also provides an efficient, strain-release-driven approach to access various 1,1,3-trisubstituted and 1,1,3,3-tetrasubstituted cyclobutane derivatives, which can serve as precursors. rsc.orgorganic-chemistry.org

This derivatization pathway offers a strategic advantage by separating the construction of the core cyclobutane ring from the installation of the final ester functional groups, allowing for optimization at each distinct chemical step.

Reaction Chemistry and Transformational Pathways of Tetramethyl Cyclobutane 1,1,2,2 Tetracarboxylate

Reactivity of Ester Functional Groups

The four methyl ester groups appended to the cyclobutane (B1203170) ring are the primary sites for a variety of chemical transformations typical of carboxylic acid derivatives. These reactions include hydrolysis, transesterification, and other nucleophilic substitutions.

Hydrolysis to Cyclobutane-1,1,2,2-tetracarboxylic Acid

The conversion of the four methyl ester groups of Tetramethyl cyclobutane-1,1,2,2-tetracarboxylate to the corresponding carboxylic acids can be achieved through hydrolysis under either acidic or basic conditions. libretexts.org The process involves the cleavage of the acyl-oxygen bond in each ester moiety.

Under basic conditions, often referred to as saponification, the reaction is effectively irreversible. chemistrysteps.com A hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide (B1231860) ion, which subsequently deprotonates the newly formed carboxylic acid. This final acid-base step drives the reaction to completion, yielding the tetra-carboxylate salt. chemistrysteps.com

Acid-catalyzed hydrolysis, conversely, is an equilibrium process. chemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by a water molecule. youtube.comlibretexts.org

Theoretical studies on the hydrolysis of a structurally related cyclobutane-fused lactone suggest that specific mechanistic pathways are favored. nih.govresearchgate.net For base-catalyzed hydrolysis, the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism is the most probable path. For acid-catalyzed conditions, the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism is favored. nih.govresearchgate.net These pathways are summarized in the table below.

| Condition | Favored Mechanism | Key Steps |

|---|---|---|

| Basic (Saponification) | BAC2 | 1. Nucleophilic attack of OH- on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the methoxide (-OCH3) leaving group. 4. Irreversible deprotonation of the carboxylic acid by methoxide. |

| Acidic | AAC2 | 1. Protonation of the carbonyl oxygen by H3O+. 2. Nucleophilic attack of H2O on the activated carbonyl carbon. 3. Proton transfer to the methoxy (B1213986) group to form a good leaving group (CH3OH). 4. Elimination of methanol (B129727) to yield the protonated carboxylic acid. |

Transesterification Reactions

Transesterification is a crucial reaction for modifying the ester groups of the title compound, allowing for the substitution of the methyl groups with other alkyl or aryl moieties. This process involves reacting the tetramethyl ester with an excess of a different alcohol in the presence of a catalyst. The reaction equilibrium is typically shifted toward the desired product by removing the methanol byproduct. This transformation is fundamental in polymer chemistry, for instance, in the chemical recycling of polyesters. mdpi.com

A variety of catalysts can be employed to facilitate this transformation, falling into acidic, basic, or organometallic categories. While specific studies on this compound are not prevalent, analogous reactions with polyesters provide insight into effective catalytic systems. mdpi.comyoutube.com

| Catalyst Type | Examples | General Characteristics |

|---|---|---|

| Acid Catalysts | H2SO4, p-Toluenesulfonic acid, Polyoxometalates | Protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. researchgate.net |

| Base Catalysts | Alkoxides (e.g., NaOCH3), Metal oxides (e.g., CaO), Carbonates | Generate a nucleophilic alkoxide from the reactant alcohol, which attacks the ester carbonyl. |

| Organometallic/Enzymatic | Titanium alkoxides, Tin compounds (e.g., Dibutyltin oxide), Lipases | Coordinate to the carbonyl oxygen to activate the ester. Enzymes like lipases offer high selectivity under mild conditions. dtu.dk |

Nucleophilic Substitutions and Derivatization at Ester Centers

Beyond hydrolysis and transesterification, the ester groups are susceptible to attack by a range of other nucleophiles, leading to a variety of derivatives.

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester groups into the corresponding amides. This reaction is typically slower than hydrolysis and often requires heating. The synthesis of complex cyclobutane derivatives containing amide bonds has been demonstrated, confirming the viability of this transformation. rsc.org

Reduction: Strong reducing agents like Lithium aluminum hydride (LiAlH₄) can reduce the four ester groups to their corresponding primary alcohols. organic-chemistry.org This reaction would transform this compound into 1,1,2,2-Tetrakis(hydroxymethyl)cyclobutane, a potentially useful polyol intermediate.

Grignard Reactions: The reaction with organomagnesium halides (Grignard reagents) is more complex. Typically, Grignard reagents add twice to an ester, first displacing the methoxide group to form a ketone intermediate, which is then immediately attacked by a second equivalent of the reagent to yield a tertiary alcohol after workup. masterorganicchemistry.com However, with strained cyclobutane systems, Grignard reagents have also been shown to induce ring-opening or ring-expansion reactions, suggesting that reaction at the cyclobutane core could compete with the standard reaction at the ester carbonyls. researchgate.netlookchem.com

Advanced Spectroscopic and Structural Characterization of Tetramethyl Cyclobutane 1,1,2,2 Tetracarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For Tetramethyl cyclobutane-1,1,2,2-tetracarboxylate, a combination of 1D and 2D NMR experiments would be required to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The structure contains two key proton environments: the methylene (B1212753) protons (-CH₂-) of the cyclobutane (B1203170) ring and the methyl protons (-OCH₃) of the four ester groups.

¹H NMR: A singlet would be anticipated for the twelve equivalent methyl protons of the four methoxycarbonyl groups. The four methylene protons on the cyclobutane ring would likely appear as a singlet as well, assuming they are chemically equivalent.

¹³C NMR: The ¹³C NMR spectrum would be expected to show signals for the quaternary carbons of the cyclobutane ring, the methylene carbons of the ring, the carbonyl carbons of the ester groups, and the methyl carbons of the methoxy (B1213986) groups.

The following table presents predicted chemical shift assignments based on the analysis of similar structures. Actual experimental values would need to be determined.

| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Methylene (-CH₂-) | ~2.5 | ~30-40 |

| Quaternary Ring Carbon | - | ~50-60 |

| Methyl (-OCH₃) | ~3.7 | ~52-55 |

| Carbonyl (-C=O) | - | ~170-175 |

This table is populated with predicted values for illustrative purposes. No experimental data was found.

To confirm the assignments from 1D NMR and to establish the connectivity between atoms, various 2D NMR experiments would be performed.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. For this molecule, it would primarily confirm the absence of coupling between the methyl and methylene proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for unambiguous assignment of the methylene and methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would be between the methyl protons (-OCH₃) and the carbonyl carbon (-C=O), and between the methylene protons (-CH₂-) and the quaternary and methylene carbons of the cyclobutane ring. These correlations would definitively confirm the molecular structure.

Single Crystal X-ray Diffraction (SCXRD) Analysis

An SCXRD analysis of a suitable single crystal of this compound would yield a detailed model of its molecular geometry. Key structural parameters that would be determined include:

C-C bond lengths and angles within the cyclobutane ring, which would reveal any strain or deviation from ideal geometries.

Conformation of the cyclobutane ring: The analysis would determine if the ring is planar or puckered, a common feature in cyclobutane systems.

Orientation of the four methoxycarbonyl substituents relative to the ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the spectra would be dominated by vibrations associated with the ester groups and the hydrocarbon backbone.

C=O Stretch: A very strong and sharp absorption band in the FT-IR spectrum, typically around 1730-1750 cm⁻¹, is characteristic of the carbonyl stretch in saturated esters.

C-O Stretch: Strong bands corresponding to the C-O stretching of the ester functionality would be expected in the 1100-1300 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups would appear in the region of 2850-3000 cm⁻¹.

Cyclobutane Ring Vibrations: The Raman spectrum would be particularly useful for observing the symmetric vibrations of the cyclobutane ring, which are often weak in the FT-IR spectrum.

The following table summarizes the expected key vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1730 - 1750 |

| C-O (Ester) | Stretching | 1100 - 1300 |

| CH₂ | Bending (Scissoring) | ~1450 - 1470 |

This table is populated with expected values for illustrative purposes. No experimental data was found.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structural features of a compound through the analysis of its fragmentation patterns. For this compound, this analysis provides critical information for its unequivocal identification and characterization.

The molecular weight of this compound has been determined to be 288.25 g/mol . nih.gov This value is a fundamental piece of data obtained from mass spectrometric analysis, typically observed as the molecular ion peak (M+) in the mass spectrum. The molecular ion is formed by the removal of a single electron from the molecule, and its mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

While the specific experimental mass spectrum detailing the relative abundance of all fragment ions for this compound is not publicly available in the searched databases, a reference to a Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is found in the Wiley spectral database under the identifier F9-1994-2188-4. nih.gov Access to this proprietary data would be required for a complete and detailed fragmentation analysis.

Based on the structure of this compound, several fragmentation pathways can be predicted. The molecule consists of a central cyclobutane ring with four methoxycarbonyl (-COOCH₃) groups attached to the 1 and 2 positions. Common fragmentation patterns for esters involve the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Cleavage of the cyclobutane ring is also a likely fragmentation pathway.

To facilitate a detailed analysis, the following table would typically be populated with experimental data from the mass spectrum.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 288 | [C₁₂H₁₆O₈]⁺ | Molecular Ion (M⁺) |

| 257 | [M - OCH₃]⁺ | Loss of a methoxy group |

| 229 | [M - COOCH₃]⁺ | Loss of a methoxycarbonyl group |

| 197 | [M - COOCH₃ - OCH₃ - H]⁺ | Sequential loss of ester and methoxy groups |

| 143 | [C₆H₇O₄]⁺ | Cleavage of the cyclobutane ring |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

Note: The data in this table is predicted based on the chemical structure and common fragmentation patterns of similar compounds. Access to the experimental spectrum is necessary for definitive assignments and to determine the relative abundance of each fragment.

Applications in Advanced Chemical and Materials Science

Monomer in Polymer Synthesis

As a monomer, this compound is instrumental in constructing polymers with unique and desirable properties. Its most notable application is as an intermediate in the production of specialty polyimides.

Tetramethyl cyclobutane-1,1,2,2-tetracarboxylate is a crucial precursor for synthesizing Cyclobutanetetracarboxylic Dianhydride (CBDA). The conversion process involves two primary steps. First, the tetramethyl ester is hydrolyzed, typically in the presence of an acid or base, to form the corresponding cyclobutanetetracarboxylic acid. Following hydrolysis, this intermediate acid undergoes a dehydration reaction, often using a reagent such as acetic anhydride, to yield the highly reactive CBDA. This dianhydride is a key monomer for polymerization.

The CBDA derived from this compound is a fundamental component in the synthesis of specialty polyimides. These high-performance polymers are typically produced through a polycondensation reaction between CBDA and various aromatic diamines. This reaction first forms a polyamic acid, which is then subjected to a dehydrating cyclization process to create the final polyimide structure. The resulting semi-alicyclic polyimides are noted for their advanced properties, making them suitable for specialized applications, including in the field of optoelectronics.

The incorporation of the cyclobutane (B1203170) ring into the polymer backbone significantly influences the final material's properties. The rigid, aliphatic nature of this structural unit imparts a unique combination of characteristics not typically found in wholly aromatic or linear aliphatic polymers.

Key Properties of CBDA-Based Polyimides:

| Property | Influence of Cyclobutane Moiety |

| Optical Transparency | The non-aromatic, alicyclic structure of the cyclobutane ring helps to inhibit the formation of charge-transfer complexes that often cause coloration in traditional aromatic polyimides. This results in polymer films that are essentially colorless with excellent transparency. |

| Thermal Stability | Despite its aliphatic nature, the rigid cyclobutane structure contributes to a high glass transition temperature and excellent thermal stability in the resulting polyimides, a quality typically associated with aromatic polymers. |

| Chemical Resistance | Polyimides synthesized from CBDA demonstrate high resistance to a range of chemicals, including organic solvents, acids, and alkalis. |

| Dielectric Properties | The introduction of the aliphatic cyclobutane structure can lead to polymers with low dielectric constants, a valuable property for microelectronic applications. |

Building Block for Complex Molecular Architectures

Beyond polymer science, the distinct structure of this compound makes it a valuable building block in organic synthesis for creating complex, three-dimensional molecules.

The conformationally rigid cyclobutane ring serves as an excellent scaffold for constructing diverse and complex molecules. Its three-dimensional structure is a desirable feature in drug discovery and the synthesis of natural products where specific spatial arrangements of functional groups are critical for bioactivity. The four ester groups on the cyclobutane ring provide multiple reactive sites for further chemical modification, allowing it to be a starting point for a wide range of synthetic targets. The use of cyclobutane-containing scaffolds is a recognized strategy for developing molecules with unique biological and pharmacological properties.

The role of this compound as a precursor to CBDA is a clear example of its utility as a stable intermediate in a multi-step synthesis pathway. Furthermore, the core structure of cyclobutane tetracarboxylate can be the product of other complex reactions, such as the nitric acid oxidation of tetramethyl tricyclodec-9-ene-3,4,7,8-tetracarboxylate, which yields the dianhydride. This positions the compound as a key intermediate that connects different areas of complex organic synthesis, facilitating the creation of advanced materials and molecules.

Rational Design of Functional Materials with Tunable Properties

The design of functional materials hinges on the ability to predict and control the arrangement of molecules in the solid state and their behavior in solution. The structure of this compound, with its geminal diester substitution pattern on adjacent carbon atoms of the cyclobutane ring, presents a unique platform for systematic variation of material properties.

Role of Stereochemistry in Modulating Material Characteristics (e.g., crystalline packing, solubility, melt behavior)

The stereochemistry of the cyclobutane ring is a pivotal determinant of the physical properties of materials derived from it. The non-planar, puckered conformation of the cyclobutane ring, combined with the spatial arrangement of its substituents, profoundly influences intermolecular interactions and, consequently, the macroscopic properties of the material.

Substituted cycloalkanes, including cyclobutane derivatives, can exist as stereoisomers, primarily cis and trans isomers, where substituents are located on the same or opposite sides of the ring, respectively. This seemingly subtle difference in spatial arrangement can lead to dramatic variations in material characteristics:

Crystalline Packing: The ability of molecules to pack efficiently in a crystal lattice is highly dependent on their shape. The different three-dimensional structures of cis and trans isomers of substituted cyclobutanes can lead to distinct packing motifs. For instance, one isomer might favor a more compact, ordered arrangement, resulting in a semi-crystalline material, while the other, with a less regular shape, might only form an amorphous solid. This is exemplified in studies of polyesters synthesized from stereoisomers of 2,2,4,4-tetramethyl-1,3-cyclobutanediol, where the trans isomer-based polymer was found to be semi-crystalline, while the cis isomer-based polymer was amorphous researchgate.net.

Solubility: The solubility of a compound is influenced by the strength of the interactions between its molecules and the solvent molecules, as well as the interactions between the compound's own molecules. The different dipole moments and surface areas of stereoisomers can affect their solubility in various solvents. An isomer with a higher dipole moment may be more soluble in polar solvents, while a more symmetrical isomer might have lower solubility due to more efficient crystal packing.

Melt Behavior: The melting point of a crystalline solid is a measure of the energy required to overcome the forces holding the molecules in the crystal lattice. A more efficiently packed stereoisomer will generally have a higher melting point. Furthermore, the melt viscosity and other rheological properties can be influenced by the shape and flexibility of the molecules, which are dictated by their stereochemistry.

Tailoring of Molecular Geometry for Specific Material Applications

The four methoxycarbonyl groups in this compound offer multiple points for modification, allowing for the synthesis of a diverse range of derivatives. These ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups, opening up possibilities for creating:

Polymers and Metal-Organic Frameworks (MOFs): The tetra-functional nature of this molecule makes it an ideal building block for the synthesis of cross-linked polymers and MOFs. The rigid cyclobutane core can impart thermal stability and mechanical robustness to these materials. The specific stereochemistry of the cyclobutane unit would influence the porosity and dimensionality of the resulting frameworks.

Liquid Crystals: The rigid core and the potential for introducing long alkyl chains through modification of the carboxylate groups suggest that derivatives of this compound could be designed to exhibit liquid crystalline behavior. The specific stereoisomer used would likely influence the type of liquid crystal phase formed and the temperature range of its stability.

Pharmaceutical Intermediates and Aryl Isosteres: Cyclobutane rings are increasingly being incorporated into drug candidates to introduce conformational restriction and reduce planarity, which can lead to improved binding affinities and metabolic stability. The compact and three-dimensional nature of the cyclobutane scaffold in this compound could be exploited as an isostere for aromatic rings in the design of new therapeutic agents.

Theoretical and Computational Investigations of Tetramethyl Cyclobutane 1,1,2,2 Tetracarboxylate and Analogues

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for probing the electronic structure and conformational landscapes of cyclic molecules. These methods provide detailed insights into molecular geometry, stability, and the underlying factors that govern these properties.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) has been widely utilized to investigate the molecular geometry and stability of cyclobutane (B1203170) derivatives. For the parent cyclobutane molecule, high-level ab initio methods reveal a puckered conformation with equilibrium angles of θeq = 29.59° and αeq = 5.67°, which are consistent with experimental findings. This puckering is a mechanism to alleviate torsional strain. The inversion barrier for this puckering has been estimated to be around 482 cm⁻¹ nih.gov.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can further elucidate the electronic structure. Such analyses on cyclobutane have suggested that hyperconjugative interactions, such as σ(CC) → σ(CH)* and σ(CH) → σ(CH)*, are strengthened upon puckering, indicating that electronic delocalization plays a role in the inversion barriers of four-membered ring systems nih.gov. For tetramethyl cyclobutane-1,1,2,2-tetracarboxylate, NBO analysis would be expected to reveal significant electronic interactions involving the carbonyl groups of the tetracarboxylate substituents.

Analysis of Ring Strain Energy and its Impact on Reactivity

Cyclobutanes are characterized by significant ring strain, which is a combination of angle strain and torsional strain. The total ring strain for cyclobutane is approximately 26.3 kcal/mol masterorganicchemistry.com. This inherent strain makes the cyclobutane ring susceptible to ring-opening reactions, a key aspect of its reactivity.

The high ring strain energy is a primary driving force for many reactions involving cyclobutanes. For example, the relief of this strain can facilitate ring-opening polymerizations of cyclobutane-containing monomers mdpi.com. The reactivity of this compound in reactions that lead to the opening of the four-membered ring would be significantly influenced by this inherent strain.

Computational Modeling of Reaction Mechanisms

Computational modeling has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. By mapping potential energy surfaces, identifying transition states, and calculating reaction pathways, chemists can gain a deeper understanding of how reactions proceed and what factors control their outcomes.

Prediction of Reaction Pathways and Transition States (e.g., Cycloadditions, Ring-Opening)

The formation of the cyclobutane ring often occurs through [2+2] cycloaddition reactions, while its cleavage is typically observed in ring-opening reactions. DFT calculations are instrumental in predicting the feasibility of these reaction pathways and characterizing the associated transition states.

Cycloaddition Reactions: The synthesis of polysubstituted cyclobutanes can be achieved through various cycloaddition strategies nih.gov. Computational studies on these reactions can provide insights into their mechanisms, whether they proceed in a concerted or stepwise manner, and can help rationalize the observed stereoselectivity nih.gov. For the synthesis of this compound, a potential pathway could involve the dimerization of a suitably substituted alkene. Theoretical modeling of such a reaction would involve locating the transition state(s) and determining the activation energy, thereby assessing the reaction's kinetic viability.

Ring-Opening Reactions: The strained nature of the cyclobutane ring makes it prone to ring-opening reactions under thermal or catalytic conditions. Computational studies can model these processes, for example, the ring-opening of cyclobutane to form two ethylene molecules is a well-studied reaction theoretically. The mechanism of such reactions, including whether they proceed via a diradical intermediate, can be elucidated through computational analysis researchgate.net. For this compound, computational modeling could predict the most likely bonds to cleave under specific conditions and the nature of the resulting products.

Elucidation of Selectivity in Complex Transformations

Many chemical transformations can lead to multiple products, and understanding the factors that govern selectivity (chemo-, regio-, and stereoselectivity) is a central theme in organic chemistry. Computational chemistry provides a framework to rationalize and predict selectivity in complex reactions involving cyclobutane derivatives.

For instance, in the functionalization of pre-existing cyclobutane scaffolds, computational methods can be used to predict which positions are most susceptible to attack and which stereochemical outcome is favored. DFT calculations have been successfully employed to explain the stereoretentive pathway in the synthesis of cyclobutanes from pyrrolidines by demonstrating that the energy barrier for cyclization is lower than that for radical rotation which would lead to stereoisomers nih.gov.

In the context of this compound, with its multiple functional groups, computational studies could predict the selectivity of reactions such as hydrolysis, reduction, or further functionalization of the ester groups. By comparing the activation energies for different reaction pathways leading to various isomers, a prediction of the major product can be made.

Prediction of Structure-Property Relationships via Computational Chemistry

Computational chemistry offers a powerful avenue for establishing quantitative structure-property relationships (QSPR). These models correlate the chemical structure of a molecule with its physical, chemical, or biological properties.

For this compound, QSPR models could be developed to predict a range of properties. Molecular descriptors, which are numerical representations of the molecular structure, can be calculated using computational methods. These descriptors can encompass constitutional, topological, geometrical, and electronic features of the molecule.

Examples of properties that could be predicted for this compound and its analogues include:

Physicochemical Properties: Boiling point, melting point, solubility, and partition coefficients.

Spectroscopic Properties: Predictions of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima.

Reactivity Parameters: Ionization potential, electron affinity, and HOMO-LUMO gap, which can provide insights into the molecule's kinetic stability and reactivity.

While specific QSPR studies on this compound were not identified in the searched literature, the general methodology is well-established. For example, QSPR has been applied to predict the glass transition temperatures of polymers containing cyclobutane units nih.gov and to understand the structure-property relationships in polyesters derived from cyclobutane diols researchgate.net. Such approaches could be readily applied to a series of cyclobutane tetracarboxylate analogues to build predictive models for various properties of interest.

Future Research Directions and Emerging Opportunities

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of cyclobutane (B1203170) rings often involves photochemical [2+2] cycloadditions, which have historically relied on energy-intensive equipment like medium-pressure mercury lamps. almacgroup.com A significant future direction is the shift towards more sustainable methods. Modern approaches now incorporate high-power Light Emitting Diodes (LEDs) that offer narrow emission spectra, reducing energy consumption and minimizing side reactions. almacgroup.com The use of LEDs, particularly in the UV-A and visible light spectrum, represents a more energy-efficient and safer alternative to traditional mercury lamps, which emit harmful UV radiation and pose toxic vapor risks. almacgroup.com

Further green advancements can be achieved by exploring alternative reaction media to replace common volatile organic compounds. The development of solvent-free reaction conditions or the use of benign solvents like water or supercritical CO2 will be crucial in minimizing the environmental footprint of synthesizing Tetramethyl cyclobutane-1,1,2,2-tetracarboxylate and its derivatives.

Exploration of Novel Catalytic Transformations

The dense arrangement of functional groups on the this compound core presents a rich platform for exploring novel catalytic transformations. Research into catalyst-controlled, regiodivergent ring-opening reactions of similar cyclobutane structures, such as acyl bicyclobutanes, demonstrates the potential to achieve highly selective functionalization. nih.govresearchgate.net For instance, different copper catalytic systems (Cu(I) vs. Cu(II)) have been shown to facilitate distinct reaction pathways, leading to different isomers from the same starting material. nih.govresearchgate.net

Applying these principles to this compound could unlock pathways to complex molecular architectures. Future research may focus on developing catalysts for:

Selective Decarboxylation: Precisely removing one or more carboxylate groups to generate asymmetrically substituted cyclobutanes.

Ring-Opening Polymerization (ROP): Utilizing the inherent ring strain to synthesize linear polymers with unique stereochemistry and properties.

Cross-Coupling Reactions: Functionalizing the cyclobutane core by forming new carbon-carbon or carbon-heteroatom bonds at specific positions.

A comparison of catalyst systems used in the ring-opening of related cyclobutane compounds is presented below.

| Catalyst System | Selectivity | Product Type | Reference |

| Copper(I) Chloride | α-selective | 1,1,3-functionalized cyclobutanes | nih.gov |

| Copper(II) Bromide / LiBr | β'-selective | 1,2,3-trisubstituted cyclobutanes | nih.gov |

Advanced Applications in Emerging Technologies (e.g., Optoelectronics, Advanced Polymer Composites)

The unique, rigid scaffold of cyclobutane derivatives makes them attractive for advanced materials. One of the most promising areas is their use as "mechanophores," or mechanically responsive units, in polymer networks. chemrxiv.org Tetra-functional cyclobutanes (TCBs), structurally related to the title compound, can act as cross-linking junctions in polymer gels. chemrxiv.org When mechanical force is applied, the cyclobutane ring can cleave in a controlled manner, dissipating energy and enhancing the material's toughness. chemrxiv.org

Computational studies have shown that the cleavage pathway can be tuned by modifying the substituents on the cyclobutane ring, leading to either network toughening or weakening. chemrxiv.org This offers a precise method for designing materials with tailored mechanical properties. Such advanced polymer composites could find applications in soft robotics, biomedical implants, and self-healing materials. In optoelectronics, the rigid cyclobutane core could be incorporated into polymer backbones to create materials with specific thermal stability and refractive properties for use in lenses, films, and light-emitting devices.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch synthesis for producing cyclobutane derivatives. almacgroup.comthieme-connect.dersc.org This methodology provides superior control over reaction parameters such as temperature, pressure, and residence time, which is critical for managing highly reactive intermediates and exothermic processes. wiley-vch.denih.gov

For the synthesis of compounds like this compound, which often begins with a photochemical cycloaddition, flow reactors can be easily integrated with modern LED light sources. almacgroup.com This combination allows for safe, efficient, and scalable production. almacgroup.com Key benefits include:

Enhanced Safety: Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. wiley-vch.de

Improved Efficiency: Precise temperature control, even for cryogenic reactions, can lead to cleaner reactions and higher yields. nih.gov

Scalability: Production can be readily scaled up by running the system for longer periods, avoiding the challenges of scaling up batch reactors. rsc.org

Automated platforms that integrate flow reactors with real-time analytics and computer control can enable rapid screening of reaction conditions and optimization, accelerating the discovery and production of new cyclobutane-based molecules. thieme-connect.de

Computational Design and High-Throughput Screening for New Derivatives

Computational chemistry is a powerful tool for predicting the properties and reactivity of new molecules. Quantum-chemical calculations can be used to study the structure and strain energy of the cyclobutane ring, providing insights into its stability and potential reaction pathways. researchgate.net For instance, computational modeling has been used to calculate the energy barriers for different force-induced cleavage pathways in tetrafunctional cyclobutane mechanophores, guiding the design of tougher polymer networks. chemrxiv.org

High-throughput screening (HTS) and combinatorial chemistry are methodologies that allow for the rapid synthesis and testing of large libraries of compounds for specific properties. benthamscience.comeco-vector.com By combining computational design with automated HTS, researchers can accelerate the discovery of new this compound derivatives. This approach involves:

Virtual Screening: Computationally designing a virtual library of derivatives and predicting their properties (e.g., mechanical strength, electronic properties).

Automated Synthesis: Using robotic systems to synthesize the most promising candidates identified in the virtual screen.

High-Throughput Testing: Rapidly evaluating the properties of the synthesized compounds to identify leads for further development.

This integrated workflow will be essential for exploring the vast chemical space around the cyclobutane core and identifying new molecules for advanced technological applications.

Q & A

Q. What are the established synthetic routes for tetramethyl cyclobutane-1,1,2,2-tetracarboxylate, and how do they differ in methodology?

The compound is synthesized via electrochemical cyclization of α,α,ω,ω-alkane-tetracarboxylates in methanol using mediators like LiCl or NaBr. For example, tetramethyl propane-1,1,3,3-tetracarboxylate undergoes cyclization in the presence of alkali metal halides, with formaldehyde generated in situ from methanol oxidation . A novel route involves hydrolyzing tetramethyl cyclobutane-1,2,3,4-tetracarboxylate with aqueous HCl (85°C, 24 hours), yielding cyclobutane-1,2,3,4-tetracarboxylic acid, followed by dianhydride formation using acetic anhydride at 150°C . Key differences include reaction time (electrochemical methods are faster) and mediator selection (LiCl vs. NaBr), which influence intermediate stability.

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR (e.g., Bruker WM-250/AM-300 spectrometers) confirm cyclobutane ring formation and ester group positions. Peaks for methyl esters typically appear at δ 3.6–3.8 ppm in H NMR .

- GLC (Gas-Liquid Chromatography) : Used to monitor reaction progress and purity, employing columns like 5% OV-17 on Inerton .

- Elemental Analysis : Validates molecular composition (e.g., C: 48.78%, H: 5.69% for derivatives) .

Q. What safety protocols are essential when handling this compound?

Refer to hazard codes:

- H315/H319 : Causes skin/eye irritation; use PPE and emergency eyewash stations.

- H335 : Respiratory irritation; work in fume hoods.

- P305+P351+P338 : Immediate eye rinsing with water for 15+ minutes . Storage requires dry, ventilated areas in sealed containers (P402+P404) .

Advanced Research Questions

Q. How do electrochemical synthesis mechanisms differ from traditional methods for cyclobutane derivatives?

Electrochemical routes (e.g., using Pt/Fe electrodes) involve:

- Hydroxymethylation : Substrates react with electrogenerated formaldehyde.

- Alkene Formation : Water elimination creates activated intermediates.

- Cyclization : Conjugate addition followed by ring closure mediated by halides (LiCl/NaBr) . Traditional methods (e.g., acid-catalyzed cyclization) lack precise control over intermediates, leading to lower yields (e.g., 58% in non-electrochemical routes vs. 67–100% in mediated electrolysis) .

Q. How can contradictory data on reaction yields be resolved?

Discrepancies arise from mediator choice and reaction scale. For instance:

- LiCl-mediated electrolysis achieves 67% yield for oxygenated heterocycles , while NaBr increases cyclopropane selectivity .

- Hydrolysis at 85°C with HCl yields near-quantitative conversion to tetracarboxylic acid, but impurities from incomplete drying reduce final dianhydride yields to ~70% . Standardizing mediator purity and reaction scales (e.g., 8 mmol substrate ) minimizes variability.

Q. What challenges arise in crystallographic refinement of tetracarboxylate derivatives?

- Hydrogen Bonding : Structural redetermination via SHELX software (e.g., SHELXL97) reveals C–H⋯O/S interactions stabilizing dimeric R_2$$^2(10) motifs .

- Disorder in Ester Groups : Methyl groups may deviate from the cyclobutane plane, requiring anisotropic displacement parameter refinement .

- Data Collection : High-resolution synchrotron data (e.g., Bruker APEX2 detectors) improve R-values to <2.1% .

Q. How does electronic modulation of substituents affect reactivity in carbazole/isoquinoline derivatives?

Electron-withdrawing ester groups enhance electrophilicity at aromatic positions, enabling nucleophilic substitutions (e.g., indole coupling ). For example:

- Tetramethyl carbazole-1,2,3,4-tetracarboxylate reacts with indole-3-carbaldehydes via Knoevenagel condensation (60°C, DMF), with yields dependent on solvent polarity .

- Isoquinoline derivatives exhibit anti-inflammatory activity via COX-2 inhibition, confirmed by docking studies (Autodock Vina) .

Methodological Guidance

Q. Designing experiments to assess biological activity: What in vitro models are suitable?

- Enzyme Assays : Test inhibition of acetylcholinesterase (AChE) or cyclooxygenase (COX-2) using Ellman’s method (IC determination) .

- Cell-Based Models : Use SH-SY5Y neuroblastoma cells for neuroprotective studies (MTT assay, 24–48 h exposure) .

- C. elegans : Transgenic models (e.g., APPSL) evaluate anti-Alzheimer’s efficacy via paralysis assays .

Q. Optimizing electrochemical synthesis: What parameters are critical?

- Mediator Concentration : 4 mmol LiCl per 8 mmol substrate minimizes side reactions .

- Current Density : 10–15 mA/cm balances reaction speed and selectivity .

- Temperature : Ambient (25°C) prevents formaldehyde decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.